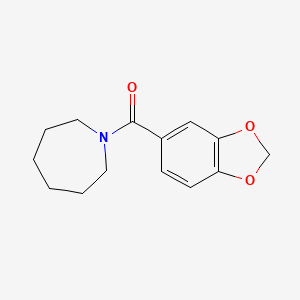

1-(1,3-Dioxaindane-5-carbonyl)azepane

Description

Properties

IUPAC Name |

azepan-1-yl(1,3-benzodioxol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-14(15-7-3-1-2-4-8-15)11-5-6-12-13(9-11)18-10-17-12/h5-6,9H,1-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPXISKFLMGPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Azepane Containing Scaffolds in Bioactive Molecules

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prominent structural motif in a multitude of bioactive molecules and approved pharmaceuticals. researchgate.netlifechemicals.com Its prevalence in drug discovery is attributed to its conformational flexibility, which allows for optimal three-dimensional spatial arrangement and interaction with diverse biological targets. lifechemicals.com The azepane scaffold is a key component in drugs with a wide array of pharmacological activities, demonstrating its versatility in medicinal chemistry. nih.gov

The development of synthetic methodologies to create novel azepane-based compounds remains an active area of research, highlighting the continuous interest in this scaffold for the discovery of new therapeutic agents. researchgate.netbohrium.com The structural diversity of azepane derivatives is a significant factor in their utility for developing new drugs with improved efficacy and safety profiles. nih.gov

Table 1: Examples of Bioactive Molecules Containing the Azepane Scaffold

| Compound | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Tolazamide | Antidiabetic | Oral blood glucose-lowering agent lifechemicals.com |

| Azelastine | Antihistamine | Potent, second-generation selective histamine (B1213489) antagonist lifechemicals.com |

| (-)-Balanol | Antitumor (preclinical) | ATP-competitive inhibitor of protein kinase lifechemicals.com |

| Eslicarbazepine acetate | Antiepileptic | Treatment of partial-onset seizures nih.gov |

| Imipramine | Antidepressant | Tricyclic antidepressant nih.gov |

Role of 1,3 Dioxaindane Moieties in Pharmaceutical Agent Design

The 1,3-dioxaindane moiety, also known as a derivative of 1,3-benzodioxole (B145889), is a recurring structural feature in various pharmacologically active compounds. This bicyclic system, consisting of a benzene (B151609) ring fused to a 1,3-dioxolane (B20135) ring, is often utilized in drug design to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. The 1,3-dioxolane and related 1,3-dioxane (B1201747) rings have been incorporated into molecules designed to act on a range of biological targets.

Research has shown that derivatives containing these scaffolds can exhibit a spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. researchgate.net Furthermore, they have been investigated as scaffolds for potent and selective agonists for serotonin (B10506) receptors, with potential applications in treating anxiety, depression, and pain. nih.govresearchgate.net Notably, certain 1,3-dioxolane and 1,3-dioxane derivatives have been identified as effective modulators of multidrug resistance in cancer cells, a significant challenge in chemotherapy. nih.govresearchgate.net

Table 2: Investigational Activities of 1,3-Dioxolane and 1,3-Dioxane Derivatives

| Activity | Target/Application | Reference |

|---|---|---|

| Multidrug Resistance Modulation | Overcoming P-glycoprotein (p-gp) mediated drug efflux | nih.gov |

| 5-HT1A Receptor Agonism | Anxiolytic, antidepressant, and anti-nociceptive effects | nih.gov |

| Antimicrobial Activity | Antibacterial and antifungal effects | researchgate.net |

| Thromboxane A2/PPAR Modulation | Potential in cancer treatment and prevention | google.com |

Rationale for Academic Investigation of the 1 1,3 Dioxaindane 5 Carbonyl Azepane Scaffold

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. The most logical and common disconnection for this compound is at the amide bond. This C-N bond cleavage is a standard retrosynthetic step for amides, leading to two primary synthons: an azepane nucleophile and a 1,3-dioxaindane-5-carbonyl electrophile. libretexts.orgyoutube.com

Methodologies for Azepane Ring Formation

The construction of the seven-membered azepane ring is often challenging due to unfavorable entropic factors in cyclization. nih.gov However, several effective strategies have been developed, broadly categorized into ring expansion approaches and intramolecular cyclization.

Ring expansion reactions provide a powerful method for synthesizing medium-sized rings from more readily available smaller ring systems. These methods transform a five- or six-membered ring into the seven-membered azepane core.

One innovative approach involves a photochemical rearrangement of N-vinylpyrrolidinones to yield azepin-4-ones. This two-step sequence begins with the condensation of a pyrrolidinone with an aldehyde, followed by a photochemical Fries-like rearrangement under UV light (254 nm), which expands the five-membered ring into a seven-membered one. organic-chemistry.org This method is notable for its efficiency and tolerance of various functional groups. organic-chemistry.org

Another strategy is the dearomative ring expansion of nitroarenes. researchgate.netnih.govmanchester.ac.uk In this process, a simple nitroarene is converted into a singlet nitrene intermediate using blue light. This highly reactive species inserts into the benzene (B151609) ring, expanding the six-membered aromatic framework into a seven-membered 3H-azepine system. Subsequent hydrogenolysis of the unsaturated ring furnishes the saturated azepane scaffold. researchgate.net This two-step process is performed at room temperature and provides access to complex, polysubstituted azepanes from simple starting materials. researchgate.netmanchester.ac.uk

Additionally, an Ullmann-type annulation/rearrangement cascade can be employed. Starting from 5-((ortho-halogen)aryl)pyrrolidine-2-carboxylates, a copper(I)-promoted reaction under microwave activation can induce a ring expansion to yield functionalized 1H-benzo[b]azepine-2-carboxylates. acs.org

| Method | Starting Material | Key Transformation | Conditions | Reference |

|---|---|---|---|---|

| Photochemical Rearrangement | N-vinylpyrrolidinone | [5+2] Cycloaddition | UV light (254 nm), THF | organic-chemistry.org |

| Dearomative Ring Expansion | Nitroarene | Nitrene insertion | Blue light, then H₂/Catalyst | researchgate.netnih.govmanchester.ac.uk |

| Ullmann-Type Cascade | ortho-haloaryl-pyrrolidine | Annulation/Rearrangement | Cu(I) catalyst, Microwave | acs.org |

Intramolecular cyclization involves the formation of the azepane ring from an acyclic precursor containing the requisite atoms. These strategies are fundamental in heterocyclic synthesis.

A notable example is the silyl (B83357) aza-Prins cyclization. This methodology utilizes an intramolecular reaction of allylsilyl amines with aldehydes, mediated by a catalyst such as indium(III) or iron(III) salts, to construct the tetrahydroazepine ring. acs.org In a single step, this reaction forms a C-N bond, a C-C bond, and an endocyclic double bond under mild conditions. acs.org

Another powerful strategy is the copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes. This reaction combines an intermolecular addition of an amine with an intramolecular cyclization to efficiently produce α-CF₃-containing azepine-2-carboxylates. nih.gov This approach represents a novel transformation for constructing functionalized azepane derivatives.

| Method | Precursor Type | Key Reaction | Catalyst/Mediator | Reference |

|---|---|---|---|---|

| Silyl Aza-Prins Cyclization | Allylsilyl amine and aldehyde | Aza-Prins cyclization / Peterson elimination | Fe(III) or In(III) salts | acs.org |

| Tandem Amination/Cyclization | Fluorinated allenyne and amine | Intermolecular amination followed by intramolecular cyclization | Cu(I) | nih.gov |

Synthesis of the 1,3-Dioxaindane-5-carbonyl Fragment

The 1,3-dioxaindane-5-carbonyl fragment is structurally related to the well-known 1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid. biosynth.comnist.gov The synthetic routes to these compounds typically involve two key stages: the formation of the methylenedioxy bridge (the dioxolane ring) and the introduction or modification of the carboxylic acid group at the 5-position.

The core 1,3-benzodioxole (B145889) structure is generally synthesized from a catechol (1,2-dihydroxybenzene) precursor. The reaction with a methyleneating agent, such as dibromomethane (B42720) or dichloromethane, in the presence of a base, forms the five-membered dioxolane ring fused to the benzene ring. chemicalbook.com For the 1,3-dioxaindane system, the starting material would be a derivative of 1,2-dihydroxyindane.

Once the 1,3-dioxaindane core is established, the carboxylic acid group can be introduced. A common precursor is piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), which can be synthesized via formylation of 1,2-methylenedioxybenzene. google.comgoogle.com The aldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

The formation of the cyclic acetal (B89532) that defines the 1,3-dioxaindane system is a critical step. This transformation is analogous to the protection of 1,2-diols. The reaction of a catechol derivative with a suitable one-carbon electrophile under basic conditions is a common method. For example, methyl gallate can be reacted with dibromomethane in the presence of potassium hydrogen carbonate to form the methylenedioxy bridge. chemicalbook.com Similar chemistry can be applied to the corresponding indane-based diols.

Coupling Reactions for the Carbonyl Linkage in this compound

The final key step in the synthesis is the formation of the amide bond between the azepane nitrogen and the carbonyl carbon of the 1,3-dioxaindane-5-carbonyl fragment. This transformation is one of the most frequently performed reactions in organic and medicinal chemistry. researchgate.net

A common method involves the activation of the carboxylic acid. The 1,3-dioxaindane-5-carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemicalbook.com The resulting acid chloride reacts readily with azepane, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. libretexts.org

Alternatively, direct coupling of the carboxylic acid and azepane can be achieved using a variety of coupling reagents. nih.govrsc.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used for this purpose. youtube.com More modern and efficient reagents include borate (B1201080) esters like B(OCH₂CF₃)₃, which facilitate direct amidation under mild conditions, often requiring only simple filtration for purification. nih.gov Uronium- and phosphonium-based reagents (e.g., HATU, HBTU) are also highly effective, particularly in peptide synthesis, and can be applied to this transformation. uantwerpen.be

| Method | Activating Agent / Coupling Reagent | Key Features | Reference |

|---|---|---|---|

| Acid Chloride Method | SOCl₂, (COCl)₂ | Highly reactive intermediate; often requires a base. | libretexts.orgchemicalbook.com |

| Carbodiimide Coupling | DCC, EDC | Direct coupling of acid and amine; produces urea (B33335) byproduct. | youtube.com |

| Borate Ester-Mediated Coupling | B(OCH₂CF₃)₃ | Mild conditions; simple workup. | nih.gov |

| Uronium/Phosphonium Salt Coupling | HATU, HBTU, PyBOP | High efficiency, low racemization for chiral substrates. | uantwerpen.be |

Functionalization and Derivatization Strategies for this compound Analogues

There is no specific information available in the scientific literature regarding the functionalization and derivatization of this compound to generate its analogues. General strategies for the modification of azepane derivatives often focus on transformations of the azepane ring or modifications of appended functional groups. For instance, N-alkylation, N-arylation, and acylation are common methods to introduce diversity at the nitrogen atom. Furthermore, if the azepane ring itself contains functional groups such as hydroxyl or amino groups, these can be subjected to a wide range of chemical transformations.

In the case of this compound, potential, though undocumented, derivatization could theoretically involve the modification of the 1,3-dioxaindane or the azepane moieties. For example, cleavage of the dioxolane ring could provide access to catechol derivatives, which could then be further functionalized. Similarly, reactions targeting the azepane ring, such as ring-opening or functionalization at the alpha-position to the nitrogen, could be envisioned but remain speculative without documented examples.

Theoretical and Computational Chemistry Studies on 1 1,3 Dioxaindane 5 Carbonyl Azepane and Analogues

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and stability of molecules. jksus.orgresearchgate.net These methods provide a good compromise between computational cost and accuracy, making them a popular choice for studying molecular properties. jksus.org For 1-(1,3-Dioxaindane-5-carbonyl)azepane, DFT calculations using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p) can be employed to optimize the molecular geometry and determine its ground-state energy. nih.govresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. frontiersin.org A large energy gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. frontiersin.org

Molecular Electrostatic Potential (MESP) maps can also be generated to identify the electrophilic and nucleophilic sites within the molecule. frontiersin.orgmdpi.com For this compound, the oxygen atoms of the carbonyl and dioxaindane groups are expected to be regions of negative potential (nucleophilic), while hydrogen atoms bonded to carbon may represent areas of positive potential (electrophilic).

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. frontiersin.org |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. They are not experimental data for this compound.

Conformational Analysis of the Azepane Ring System and the 1,3-Dioxaindane Moiety

The three-dimensional structure of this compound is crucial for its biological activity. Conformational analysis helps to identify the most stable arrangements of the atoms in space. The seven-membered azepane ring is known for its conformational flexibility, with various low-energy conformations such as chair, twist-chair, and boat forms being possible. nih.gov High-level electronic structure calculations can be used to perform a holistic conformational analysis of the azepane ring. nih.gov

Table 2: Illustrative Relative Energies of Azepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0.00 |

| Chair | 0.5 - 1.5 |

| Twist-Boat | 2.0 - 3.0 |

| Boat | 3.0 - 4.0 |

Note: This table presents a hypothetical energy ranking for the azepane ring based on general computational findings for such systems. nih.gov The exact values would depend on the specific substituents.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To predict how this compound might interact with a biological target, such as a protein receptor or enzyme, molecular docking and molecular dynamics (MD) simulations are employed. nih.govplos.org

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. biointerfaceresearch.com Docking algorithms score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. researchgate.net This can help to identify key amino acid residues in the target's active site that are crucial for binding and can provide an estimate of the binding affinity. nih.govbiointerfaceresearch.com

Molecular Dynamics (MD) Simulations provide a more detailed view of the ligand-target complex over time. biointerfaceresearch.com By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the target upon binding. plos.org Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses in MD simulations to evaluate the stability of the complex and the flexibility of different parts of the protein, respectively. mdpi.combiointerfaceresearch.com

These simulations are critical in rational drug design, helping to refine the structure of lead compounds to improve their binding affinity and selectivity for a specific biological target.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For this compound, theoretical calculations can provide insights into its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. researchgate.net

DFT methods can be used to calculate vibrational frequencies. nih.gov These theoretical frequencies often require scaling to better match experimental results due to the approximations inherent in the calculations. The calculated IR spectrum can help in assigning the vibrational modes observed in an experimental spectrum, such as the characteristic stretching frequency of the carbonyl group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing the predicted chemical shifts with experimental data serves as a powerful tool for structure confirmation.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| C=O Stretch (IR) | 1650 cm⁻¹ | 1635 cm⁻¹ |

| ¹³C NMR (Carbonyl C) | 172 ppm | 170 ppm |

| ¹H NMR (Azepane CH₂ adjacent to N) | 3.6 ppm | 3.5 ppm |

Note: The values are for illustrative purposes to demonstrate the principle of comparing computational predictions with experimental results.

Analysis of Chemical Reactivity and Reaction Mechanisms through Computational Models

Computational models are instrumental in understanding the chemical reactivity of molecules and elucidating reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed energy profile for a potential reaction can be constructed.

For this compound, computational studies could investigate its susceptibility to hydrolysis at the amide bond or reactions at other potentially reactive sites. The MESP and frontier molecular orbital (HOMO/LUMO) analyses, mentioned in section 4.1, provide initial clues about reactivity. frontiersin.org

Furthermore, computational methods can model the entire pathway of a chemical reaction, identifying the transition state structure and calculating the activation energy. This information is crucial for predicting reaction rates and understanding the factors that control the outcome of a reaction. For instance, DFT calculations have been widely used to investigate the mechanisms of cycloaddition reactions and other complex organic transformations. mdpi.com This predictive power allows chemists to design more efficient synthetic routes and to understand the stability of the molecule under various conditions.

In Vitro Pharmacological Investigations and Mechanism of Action of 1 1,3 Dioxaindane 5 Carbonyl Azepane

High-Throughput Screening for Biological Activity Profiling

No published data from high-throughput screening assays are available for 1-(1,3-Dioxaindane-5-carbonyl)azepane to profile its biological activities.

Target Identification and Validation in Preclinical In Vitro Models

There are no available studies identifying or validating the specific biological targets of this compound in preclinical in vitro models.

Enzymatic Inhibition Assays (e.g., Protein Kinase B and A inhibition)

No data from enzymatic inhibition assays for this compound, including its effects on Protein Kinase B (PKB) or Protein Kinase A (PKA), have been reported in the scientific literature.

Receptor Binding and Activation Studies (e.g., S1P receptors, chemokine receptors)

There is no published research on the receptor binding profile or activation effects of this compound on any receptor class, including sphingosine-1-phosphate (S1P) or chemokine receptors.

Cellular Assays for Functional Activity (e.g., cell proliferation, specific cellular pathway modulation, antimicrobial assays)

Information regarding the functional activity of this compound in cellular assays is not available. Studies on its potential effects on cell proliferation, pathway modulation, or antimicrobial properties have not been published.

Elucidation of Molecular Pathways and Signaling Cascades Modulated by this compound

The molecular pathways and signaling cascades affected by this compound remain uninvestigated, as no relevant studies have been published.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Considerations (e.g., plasma stability)

There are no publicly available in vitro ADME data for this compound, including its stability in plasma or other metabolic characteristics.

Structure Activity Relationship Sar Studies of 1 1,3 Dioxaindane 5 Carbonyl Azepane Derivatives

Impact of Substitutions on the Azepane Ring on Biological Potency and Selectivity

The seven-membered azepane ring is a key structural feature in numerous biologically active compounds. lifechemicals.comresearchgate.net Its conformational flexibility is a critical determinant of bioactivity, and introducing substituents can lock the ring into a specific, more active conformation. lifechemicals.com The position, size, and nature of these substituents can profoundly affect a molecule's potency and selectivity.

Key considerations for azepane ring substitutions include:

Conformational Restriction: The flexible nature of the azepane ring means it can adopt multiple conformations. The ability to introduce specific substituents can bias the ring towards one major conformation, which can be crucial for effective drug design and optimal interaction with a biological target. lifechemicals.com

Introduction of Functional Groups: Adding functional groups such as hydroxyls, ketones (oxo-azepines), or amines can introduce new interaction points (e.g., hydrogen bonding) with a target receptor or enzyme. nih.gov For instance, the position of an oxo-group on the azepane ring has been shown to be critical for selective kinase inhibition. nih.gov

Stereochemistry: Substitutions can create chiral centers on the azepane ring. The specific stereochemistry (R or S configuration) can be vital for biological activity, as different enantiomers may exhibit vastly different potencies and selectivities for their targets. rsc.org

In a series of histamine (B1213489) H3 receptor ligands, the replacement of a piperidine (B6355638) ring with an azepane ring was explored, with one of the most potent compounds featuring the larger azepane scaffold. nih.gov This highlights that the size and flexibility of the azepane ring itself are important SAR elements.

Table 1: Postulated Effects of Azepane Ring Substitutions

| Position of Substitution | Type of Substituent | Potential Impact on Bioactivity | Rationale |

|---|---|---|---|

| C2 or C7 | Small alkyl group | May increase potency | Potential for favorable hydrophobic interactions in the binding pocket. |

| C3, C4, C5, or C6 | Hydroxyl (-OH) group | Could increase or decrease potency | Introduces hydrogen bonding capability; may improve solubility but could also create unfavorable interactions. |

| Any position | Oxo (=O) group | Can significantly alter selectivity | Changes ring conformation and introduces a polar hydrogen bond acceptor. nih.gov |

| Any position | Phenyl group | Likely to increase potency/alter selectivity | Introduces potential for pi-stacking interactions and significantly increases lipophilicity. |

Influence of Modifications to the 1,3-Dioxaindane Moiety on Efficacy

The 1,3-dioxaindane moiety is a saturated version of the more commonly studied 1,3-benzodioxole (B145889) (methylenedioxyphenyl) group. wikipedia.org This group is found in numerous natural and synthetic compounds and is known to participate in key binding interactions. nih.gov SAR studies on 1,3-benzodioxole derivatives provide valuable insights into how modifications to this part of the molecule can affect efficacy.

Key findings from studies on 1,3-benzodioxole derivatives include:

Role in Binding: The benzodioxole group plays a crucial role in the interaction with biological targets. In a study on alkaloids binding to G-quadruplex DNA, the presence of the dioxolo moiety, compared to two methoxy (B1213986) functions, improved the binding efficiency. nih.gov X-ray analysis confirmed the involvement of the benzodioxole group in π-π stacking, O-π, and CH-O interactions. nih.gov

Substitution on the Aromatic Ring: Adding substituents to the aromatic portion of the benzodioxole ring can modulate activity. In one study, conjugating 1,3-benzodioxole derivatives to arsenicals for anti-tumor applications showed that introducing a fluorine atom to the carbene-forming site slightly improved anti-proliferation activity compared to the unsubstituted conjugate. nih.gov

Ring Opening and Metabolism: The 1,3-benzodioxole ring can be metabolically opened. Studies have explored creating derivatives that mimic these metabolites, which can alter hydrophilicity and pharmacokinetic properties. nih.gov

A series of 1,3-benzodioxole derivatives were synthesized and evaluated for antitumor activity, with the most active compound being a 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, demonstrating significant growth inhibitory activity across numerous cell lines. nih.gov

Table 2: Biological Activity of Selected 1,3-Benzodioxole Derivatives

| Compound Modification | Biological Target/Assay | Observed Effect | Reference |

|---|---|---|---|

| Fluorine introduction on the aromatic ring | 4T1 Tumor Cells | Slight improvement in anti-proliferation activity | nih.gov |

| Replacement of two methoxy groups with a dioxole ring | G-Quadruplex DNA | Improved binding efficiency and stability | nih.gov |

| Addition of a 4-aminobenzoyl group and acetic acid methyl ester | Human Tumor Cell Lines | Significant growth inhibitory activity | nih.gov |

| Conjugation with di-methoxy phenyl amide | HeLa, Caco-2, Hep3B Cancer Cells | Potent anticancer activity | najah.edu |

Role of the Carbonyl Linker in Ligand-Target Interactions

The carbonyl group, as part of an amide linkage between the 1,3-dioxaindane and azepane moieties, is a critical structural element. It is not merely a spacer but actively participates in determining the molecule's conformation and binding properties.

The key roles of the carbonyl linker include:

Structural Rigidity: The amide bond is planar and has partial double-bond character, which restricts rotation. hama-univ.edu.sy This rigidity helps to orient the dioxaindane and azepane rings in a defined spatial relationship, which is often essential for fitting into a specific binding site.

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor, while the amide N-H (if present, which it is not in this specific tertiary amide structure) can act as a hydrogen bond donor. hama-univ.edu.sy The carbonyl oxygen can form crucial hydrogen bonds with amino acid residues in a protein target, anchoring the ligand in the binding pocket.

Modulation of Electronic Properties: The amide group can influence the electronic properties of the adjacent rings. The participation of the amide bridge in metal chelation has been explored in fluoroionophores, indicating that the linker itself can be an active participant in molecular interactions. rsc.org The chemistry of the linker is of paramount importance in the design of targeted drug delivery systems. nih.gov

Stereochemical Effects on Pharmacological Activity and Ligand-Target Binding

Stereochemistry is a fundamental aspect of pharmacology, as biological targets like receptors and enzymes are chiral. Consequently, different stereoisomers of a drug can have distinct pharmacological activities. For derivatives of 1-(1,3-Dioxaindane-5-carbonyl)azepane, chiral centers can exist on both the azepane and dioxaindane rings, especially upon substitution.

Enantioselectivity: It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). In some cases, the distomer may be inactive or even contribute to side effects. For 1,4-dioxane (B91453) derivatives, which are structurally related to the 1,3-dioxaindane moiety, reversed stereochemical requirements were observed for binding to different receptors (5-HT1A vs. α1-adrenoreceptors). nih.gov This highlights that chirality can govern not only potency but also selectivity.

Diastereoselectivity: When multiple chiral centers are present, diastereomers are formed. These have different physical properties and can exhibit very different binding affinities and efficacies. The synthesis of azepane derivatives often requires careful control to achieve the desired stereoisomer with high diastereoselectivity. nih.govrsc.org

Conformational Isomerism: The specific 3D shape (conformation) adopted by the molecule is dictated by its stereochemistry. The correct spatial arrangement of functional groups is necessary for optimal interaction with the binding site. X-ray crystallography is a powerful tool for confirming the absolute stereochemistry and solid-state conformation of chiral molecules. rsc.org

Rational Design and Synthesis of Optimized Analogues based on SAR Data

The SAR data gathered from modifying the azepane, dioxaindane, and linker components provide a roadmap for the rational design of new, optimized analogues. This process involves a feedback loop of designing, synthesizing, and testing new compounds to refine the SAR model and improve the desired biological properties.

The process typically involves:

Identification of Key Pharmacophores: Analysis of initial SAR data reveals which parts of the molecule are essential for activity and which can be modified.

Hypothesis-Driven Design: Based on the SAR, medicinal chemists design new analogues to test specific hypotheses. For example, if a small hydrophobic substituent on the azepane ring is beneficial, a series of analogues with different alkyl groups might be designed to find the optimal size and position.

Molecular Hybridization: This approach combines structural features from different known active compounds to create a new hybrid molecule with potentially enhanced activity or a dual mode of action. nih.gov

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. For example, an amide linker could be replaced with a reverse amide or a stable ester.

Efficient Synthesis: The development of efficient and flexible synthetic routes is crucial for producing the designed analogues for biological testing. Various methods for the synthesis of substituted azepanes and 1,3-benzodioxoles have been reported, providing a toolbox for creating chemical diversity. nih.govresearchgate.netresearchgate.net

For instance, a study on auxin receptor agonists used computer-aided drug discovery to screen chemicals, leading to the design and synthesis of a series of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl) acetamides with potent root growth-promoting activity. researchgate.net

Integration of Molecular Modeling and Crystallographic Insights in SAR Development

Modern drug design heavily relies on computational and structural biology techniques to complement and guide synthetic efforts. These methods provide atomic-level insights into how a ligand interacts with its target, helping to explain observed SAR and predict the activity of novel designs.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can rationalize why certain substitutions increase or decrease activity by revealing favorable or unfavorable interactions, such as hydrogen bonds or steric clashes. nih.govnih.gov For example, docking of 1,3-benzodioxole derivatives into the auxin receptor TIR1 revealed a greater number of hydrogen bond interactions for the most active compound compared to a reference agonist, explaining its superior activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can be used to predict the activity of yet-unsynthesized analogues.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon binding. nih.gov

X-ray Crystallography: When available, a crystal structure of a ligand bound to its target provides the most accurate and detailed picture of the binding interactions. rsc.orgnih.gov This information is invaluable for structure-based drug design, allowing for the precise design of new molecules that optimize contacts with the binding site. Understanding the structural basis for G-protein-coupled receptor (GPCR) activation, for example, has revolutionized the design of new ligands for this important class of drug targets. nih.gov

By integrating these computational and structural methods with traditional SAR studies, researchers can accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold.

Future Research Directions and Translational Opportunities for 1 1,3 Dioxaindane 5 Carbonyl Azepane

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The initial step in exploring the therapeutic potential of a novel compound like 1-(1,3-Dioxaindane-5-carbonyl)azepane involves broad-spectrum screening to identify its biological targets. Given the prevalence of the azepane scaffold in compounds targeting the central nervous system and in oncology, these areas represent logical starting points for investigation. researchgate.netutah.edu

Future research could focus on high-throughput screening (HTS) against a panel of cancer cell lines and a variety of receptors and enzymes. mdpi.com For instance, many azepane-containing molecules have shown activity as inhibitors of enzymes crucial for cancer cell survival or as modulators of neurotransmitter receptors. nih.govnih.gov Should initial screenings yield positive results, subsequent mechanistic studies would be crucial. These studies would aim to elucidate the precise molecular interactions between this compound and its biological targets. Techniques such as molecular docking could provide insights into the binding modes and affinities, guiding further optimization of the compound's structure. researchgate.net

A hypothetical research workflow could involve:

Initial Phenotypic Screening: Testing the compound's effect on various cell lines to identify potential areas of activity (e.g., anti-proliferative, anti-inflammatory).

Target Deconvolution: Employing techniques like affinity chromatography or genetic screening to identify the specific protein(s) the compound interacts with.

Biochemical and Biophysical Assays: Validating the interaction with the identified target and determining the mechanism of action (e.g., inhibition, activation).

A summary of potential therapeutic areas for investigation based on the structural motifs of this compound is presented in Table 1.

| Potential Therapeutic Area | Rationale based on Structural Moieties | Potential Molecular Targets |

| Oncology | The azepane ring is present in several anticancer agents. nih.gov | Kinases, DNA repair enzymes (e.g., PARP), Topoisomerases nih.govresearchgate.net |

| Neurology | Azepane derivatives have shown activity in neurological disorders. nih.gov | Neurotransmitter receptors (e.g., serotonin (B10506), dopamine), Ion channels |

| Infectious Diseases | Azepane scaffolds have been explored for antimicrobial properties. youtube.com | Bacterial or viral enzymes, Cell wall synthesis pathways |

Table 1: Hypothetical Therapeutic Applications and Molecular Targets for this compound. This table is illustrative and based on the known activities of related compounds.

Development of Advanced In Vitro Research Models for Mechanistic Studies

To gain a deeper understanding of the biological effects of this compound, it is essential to move beyond simple 2D cell cultures and utilize more physiologically relevant in vitro models. nih.gov The development of advanced models such as organoids and organ-on-a-chip systems could provide more accurate predictions of the compound's efficacy and potential toxicity in humans. mdpi.comfrontiersin.org

For example, if the compound shows promise as an anti-cancer agent, patient-derived organoids from different tumor types could be used to assess its efficacy in a more personalized manner. frontiersin.org These 3D models better mimic the tumor microenvironment and cellular heterogeneity compared to traditional cell lines. nih.gov Similarly, if neurological activity is suspected, brain organoids or blood-brain barrier-on-a-chip models could be employed to study its effects on neuronal function and its ability to penetrate the central nervous system. nih.gov

The use of these advanced models would be particularly beneficial in the preclinical stages of drug development for a novel compound, as they can help to de-risk the transition to in vivo studies. mdpi.com Table 2 outlines potential advanced in vitro models that could be utilized.

| In Vitro Model | Application in Research | Potential Insights |

| Patient-Derived Cancer Organoids | Efficacy testing against specific cancer subtypes. | Personalized medicine applications, understanding resistance mechanisms. |

| Brain Organoids | Investigating neuroactivity and neurotoxicity. | Effects on neuronal development, synaptic function, and disease phenotypes. |

| Gut-on-a-Chip | Assessing oral bioavailability and gut microbiota interactions. | Absorption, distribution, metabolism, and excretion (ADME) properties. |

| Liver-on-a-Chip | Evaluating potential hepatotoxicity. | Drug-induced liver injury potential. |

Table 2: Potential Advanced In Vitro Models for the Study of this compound. This table is illustrative of current technologies in drug discovery.

Integration of Omics Technologies for Comprehensive Biological Profiling

A comprehensive biological profile of this compound can be generated through the integration of various "omics" technologies. d4-pharma.comnih.gov These high-throughput methods can provide a global view of the molecular changes induced by the compound in a biological system, offering clues to its mechanism of action, potential biomarkers for its activity, and off-target effects. omicstutorials.com

Genomics and Transcriptomics (RNA-Seq): These approaches can identify changes in gene expression patterns in cells treated with the compound. This can reveal the signaling pathways that are modulated and help in identifying the primary target. For instance, a transcriptomic analysis might show the upregulation of genes involved in apoptosis, suggesting a potential anti-cancer mechanism. d4-pharma.com

Proteomics: By analyzing changes in the proteome, researchers can identify proteins whose expression or post-translational modifications are altered by the compound. This can provide more direct evidence of the compound's targets and its downstream effects. nih.gov

Metabolomics: This technology focuses on the changes in small molecule metabolites within a cell or organism. It can provide insights into how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov

The integration of these multi-omics datasets can provide a systems-level understanding of the compound's biological activity and can be instrumental in the early stages of drug discovery. youtube.com

Challenges and Prospects in the Academic Research of Azepane-Based Compounds

The academic research of novel chemical entities like this compound faces several challenges. A primary hurdle is often the synthesis of the compound and its analogs in sufficient quantities for extensive biological testing. researchgate.net The development of efficient and scalable synthetic routes is therefore a critical first step. nih.gov

Furthermore, for understudied compounds, there is a lack of pre-existing knowledge to guide research. This necessitates a broad and unbiased screening approach, which can be resource-intensive. rsc.org Collaboration between synthetic chemists, biologists, and computational scientists is crucial to overcome these hurdles.

Despite these challenges, the prospects for discovering novel therapeutic agents from unique chemical scaffolds like azepanes remain high. The vast and underexplored chemical space of azepane derivatives offers significant opportunities for identifying compounds with novel mechanisms of action. omicstutorials.com Academic research plays a vital role in this initial exploration, laying the groundwork for future translational development. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-(1,3-Dioxaindane-5-carbonyl)azepane, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization of ortho-aminophenols with haloalkanes to form the 1,3-dioxaindane core, followed by coupling with azepane derivatives using catalysts like EDCI/HOBt. Key intermediates (e.g., benzoxazepine precursors) are characterized via NMR in DMSO-CCl mixtures (1:3 v/v) with residual solvent peaks as internal standards . Purity is confirmed by HPLC-MS with electrospray ionization (ESI+), focusing on mass-to-charge ratios () corresponding to molecular ions .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: X-ray crystallography is used to confirm the bicyclic structure, while NMR and 2D-COSY resolve stereochemical ambiguities. Computational validation (DFT calculations at the B3LYP/6-31G* level) compares experimental and theoretical IR spectra to verify functional groups like the carbonyl and dioxane moieties .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer: Standard assays include:

- Enzyme inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).

- Antimicrobial activity: Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MIC values reported .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during cyclization?

Methodological Answer: Byproduct analysis via LC-MS identifies impurities (e.g., incomplete cyclization products). Optimization strategies:

- Temperature control: Lowering reaction temperature to 40°C reduces epoxide ring-opening side reactions .

- Solvent selection: Replacing THF with DMF improves cyclization efficiency by stabilizing transition states .

- Flow chemistry: Continuous flow reactors enhance mixing and heat transfer, achieving >90% yield .

Q. What advanced techniques resolve contradictions in reported biological activity data?

Methodological Answer:

- Triangulation: Combine SPR (surface plasmon resonance) for binding affinity, cellular thermal shift assays (CETSA) for target engagement, and transcriptomics to identify off-target effects .

- Dose-response validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .

Q. How can computational modeling predict metabolite formation and toxicity?

Methodological Answer:

- In silico tools: Use Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation).

- Docking studies: AutoDock Vina predicts metabolite interactions with toxicity targets (e.g., hERG channels) .

Data Contradiction Analysis

Q. How to address variability in reported synthetic yields (30–70%)?

Methodological Answer:

- Parameter screening: Design-of-experiment (DoE) matrices (e.g., 3 factorial designs) test variables like catalyst loading, solvent polarity, and reaction time .

- In-line analytics: PAT (Process Analytical Technology) tools (e.g., ReactIR) monitor reaction progression in real time .

Q. What methodologies reconcile conflicting enzyme inhibition data (IC50_{50}50 discrepancies)?

Methodological Answer:

- Standardize assay conditions: Use uniform buffer systems (e.g., Tris-HCl vs. HEPES) and pre-incubation times to control pH/ionic strength effects .

- Orthogonal validation: Compare fluorescence-based IC with SPR-measured values to distinguish true inhibition from assay interference .

Methodological Tables

Table 1. Key Spectral Data for Structural Validation

| Technique | Parameters | Reference |

|---|---|---|

| NMR | δ 2.5–3.2 (m, azepane CH), δ 4.8 (s, dioxane O-CH-O) | |

| ESI-MS | [M+H] = 303.2 m/z | |

| IR | 1680 cm (C=O stretch) |

Table 2. Optimization of Cyclization Conditions

| Variable | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 40°C | +25% |

| Catalyst | EDCI/HOBt | +30% |

| Solvent | DMF | +15% |

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.